

# Technical Application Note: SBE- $\beta$ -CD Formulation Strategy for TMC647055 Choline Injection

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## Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B1191612

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## Executive Summary & Scientific Rationale

TMC647055 is a potent non-nucleoside inhibitor of the HCV NS5B polymerase.[1] While the Choline salt form (Compound 18a) improves oral bioavailability compared to the free acid, it remains a Class II/IV compound (BCS) with limited aqueous solubility at neutral pH, posing significant challenges for parenteral administration.

This guide details the formulation of TMC647055 Choline using SBE- $\beta$ -CD (e.g., Captisol®).[2] Unlike standard  $\beta$ -cyclodextrins, SBE- $\beta$ -CD is a polyanionic derivative (Degree of Substitution ~6.5) that offers a dual-mechanism solubilization advantage for cationic salts like TMC647055 Choline:

- **Inclusion Complexation:** The hydrophobic indole macrocycle of TMC647055 enters the lipophilic CD cavity.
- **Electrostatic Attraction:** The negatively charged sulfonate tails of SBE- $\beta$ -CD attract the positively charged Choline counter-ion and the protonated nitrogen centers of the API, significantly increasing the stability constant ( ) and preventing precipitation upon blood dilution.

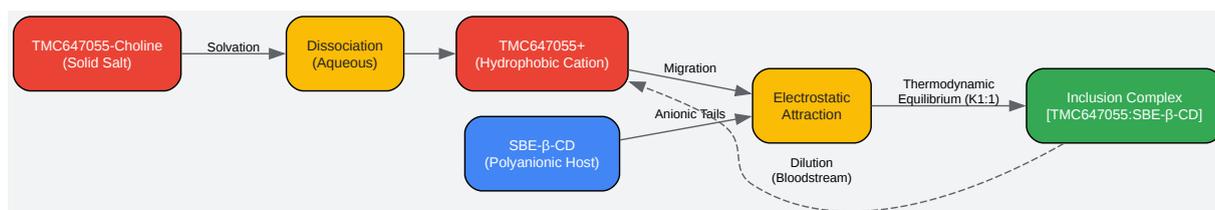
## Mechanism of Action: The "Host-Guest" Electrostatic Synergy

The interaction between TMC647055 Choline and SBE- $\beta$ -CD is not merely physical entrapment; it is a thermodynamically driven equilibrium.

### Chemical Interaction Pathway

The following Graphviz diagram illustrates the equilibrium dynamics. The critical insight here is that the Choline cation (

) does not merely dissociate; it facilitates the approach of the drug to the anionic CD portal.



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Figure 1: Mechanistic pathway of TMC647055 Choline solubilization. The anionic nature of SBE- $\beta$ -CD synergizes with the cationic drug salt.

## Pre-Formulation Protocol: Phase Solubility Profiling

Before manufacturing, you must determine the optimal Molar Ratio (Drug:CD) to ensure the drug remains soluble for at least 24 hours.

### Materials Required[2][3][4][5][6][7][8]

- TMC647055 Choline Salt (Reference Standard)[3]
- SBE- $\beta$ -CD (Clinical Grade, e.g., Captisol®)[2]

- 0.9% Saline or Phosphate Buffer (pH 7.0)
- 0.22  $\mu\text{m}$  PVDF Syringe Filters
- HPLC System (UV detection ~280-300 nm)

## Step-by-Step Methodology (Higuchi-Connors Method)

- Preparation of CD Stock: Prepare a 40% (w/v) stock solution of SBE- $\beta$ -CD in the chosen buffer.
- Serial Dilution: Prepare a series of vials containing 0%, 5%, 10%, 15%, 20%, and 30% (w/v) SBE- $\beta$ -CD.
- Excess Drug Addition: Add excess TMC647055 Choline to each vial (solubility is expected to be visible as a suspension).
- Equilibration: Vortex for 2 minutes, then shake at 25°C for 48 hours (protected from light).
- Filtration: Filter aliquots through 0.22  $\mu\text{m}$  PVDF filters. Discard the first 200  $\mu\text{L}$  (membrane saturation).
- Quantification: Dilute filtrate and analyze via HPLC.
- Data Analysis: Plot Concentration of Drug ( ) vs. Concentration of CD ( ).

Interpretation:

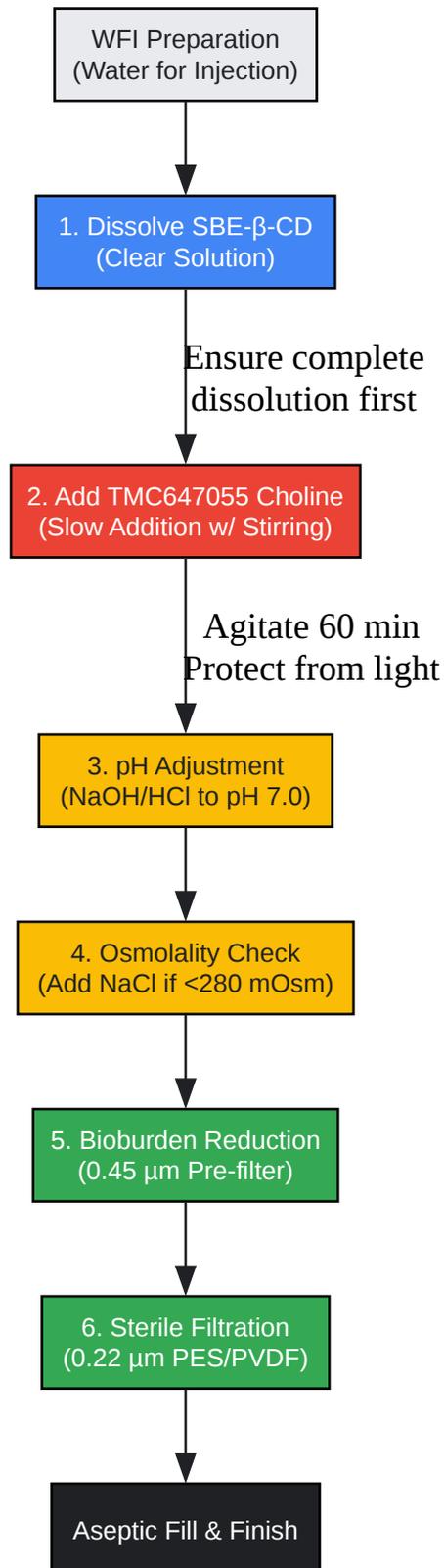
- A\_L Type Isotherm: Linear increase indicates 1:1 binding.
- A\_P Type Isotherm: Positive deviation indicates higher order (1:2) complexes (common for high MW macrocycles like TMC647055).

## Manufacturing Protocol: Injectable Solution

**Target Specification:**

- API Concentration: 2 mg/mL - 10 mg/mL (Dependent on Phase Solubility results)
- SBE- $\beta$ -CD Concentration: Typically 10% - 20% w/v
- pH: 6.5 - 7.5 (Physiological range)
- Osmolality: ~290 mOsm/kg (Adjusted with NaCl if necessary)

**Workflow Diagram**



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Figure 2: Critical manufacturing workflow. Note: CD must be dissolved BEFORE drug addition.

## Detailed Procedure

- Vehicle Preparation:
  - Charge 80% of the final volume of Water for Injection (WFI) into a stainless steel or glass vessel.
  - Maintain temperature at 20-25°C.
- SBE-β-CD Solubilization (Critical Step):
  - Slowly add the calculated amount of SBE-β-CD (e.g., 200 g for a 1L batch at 20%).
  - Stir at 400-600 RPM until the solution is perfectly clear and colorless.
  - Why: The CD must be fully hydrated to form the "host" cavities before the drug is introduced.
- API Addition:
  - Add **TMC647055 Choline salt** slowly to the vortex of the CD solution.
  - Do not dump: Clumping will prevent complexation.
  - Stir for 45–60 minutes. The solution may appear hazy initially but should clarify as complexation occurs.
- pH Adjustment:
  - Measure pH. Target:  $7.0 \pm 0.5$ .
  - Adjust using 0.1N NaOH or 0.1N HCl.
  - Note: Avoid extreme pH shifts which could degrade the macrocycle.
- Final Q.S. and Osmolality:
  - Bring to final volume with WFI.

- Measure osmolality. If the solution is hypotonic (due to low salt load), add NaCl to reach ~290 mOsm/kg.
- Note: High concentrations of SBE- $\beta$ -CD (approx 10-12%) are often isotonic on their own.
- Sterilization:
  - Filter through a 0.22  $\mu$ m PES (Polyethersulfone) or PVDF membrane.
  - Perform Bubble Point Integrity Test post-filtration.

## Lyophilization (Optional but Recommended)

If the liquid formulation shows degradation (hydrolysis/oxidation) over time, lyophilization (freeze-drying) is the standard stabilization method for SBE- $\beta$ -CD formulations.

Proposed Cycle:

Stage	Temperature (°C)	Pressure (mTorr)	Duration (Hours)	Rationale
Freezing	-45°C	Atmospheric	4	Ensure complete solidification (Tg' of SBE- $\beta$ -CD is ~ -26°C).
Primary Drying	-15°C	100	24-36	Sublimation kept below collapse temperature.
Secondary Drying	+25°C	50	6-10	Desorption of bound water.

## Quality Control & Troubleshooting

Parameter	Specification	Troubleshooting
Appearance	Clear, colorless to pale yellow	Haze: Incomplete complexation. Increase CD concentration or stirring time.
Assay (HPLC)	95.0% - 105.0%	Low Assay: Drug adsorption to filters. Discard first 5-10 mL during filtration.
Particulate Matter	USP <788> Compliant	High Counts: Check raw material quality or environmental controls.
Endotoxin	< 0.25 EU/mL	Fail: Check water source and depyrogenation of glassware.

## References

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Disclaimer: This protocol is for research and development purposes only. All formulations must undergo rigorous stability testing and regulatory validation (GLP/GMP) before human use.

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